N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O4S/c25-15-7-5-14(6-8-15)10-26-22(31)11-29-23(17-12-34-13-18(17)28-29)27-24(32)21-9-19(30)16-3-1-2-4-20(16)33-21/h1-9H,10-13H2,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGRPIHNFAAWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C21H17F3N4O2S and a molecular weight of 446.45 g/mol. Its structure features multiple functional groups that contribute to its biological properties. The presence of fluorine atoms and a thieno[3,4-c]pyrazole moiety suggests potential interactions with various biological targets.
Research indicates that this compound may interact with several biological pathways:
- Inhibition of Phosphodiesterases (PDEs) : Similar compounds have shown the ability to inhibit PDEs, particularly PDE4D, which is involved in regulating intracellular cAMP levels. This inhibition can lead to reduced inflammation and modulation of immune responses .
- G Protein-Coupled Receptor (GPCR) Modulation : The structure suggests potential activity as a ligand for GPCRs, which play crucial roles in cellular signaling. Compounds that target these receptors are often explored for their therapeutic potential in various diseases .
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which could provide protective effects against oxidative stress-related diseases.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of the compound:
Case Studies
- Neuroinflammation : A study on a related thieno[3,4-c]pyrazole derivative demonstrated reduced neuroinflammatory markers in a mouse model of Alzheimer's disease, suggesting potential applications for cognitive disorders .
- Cancer Research : In preclinical models, compounds similar to this one have been evaluated for their effects on tumor growth and metastasis. Inhibition of PDEs has been linked to reduced tumor progression in breast cancer models .
Scientific Research Applications
Preliminary studies indicate that derivatives of thieno[3,4-c]pyrazoles, including this compound, exhibit notable antibacterial activity against various pathogens such as Staphylococcus aureus and Bacillus subtilis . The unique structure may also confer other biological activities:
- Antimicrobial Properties : Research has shown that compounds with similar structures can inhibit bacterial growth effectively.
- Analgesic Effects : Related studies have reported significant analgesic effects for pyrazole-containing compounds, suggesting potential pain relief applications .
- Antioxidant and Anti-inflammatory Activities : In silico studies have indicated that similar compounds possess antioxidant properties and can modulate inflammatory responses .
Research Applications
The compound's unique structure makes it a valuable candidate for various research applications:
- Drug Development : The compound can serve as a lead structure for designing new antimicrobial agents or analgesics.
- Mechanistic Studies : It can be used to explore the mechanisms of action of thieno[3,4-c]pyrazoles in biological systems.
- Pharmacological Testing : Its efficacy can be evaluated in various preclinical models to assess its therapeutic potential.
Case Studies
Several studies highlight the compound's applications:
- Synthesis and Biological Evaluation : A study synthesized pyrazole derivatives and evaluated their analgesic properties using hot plate tests and acetic acid-induced writhing tests in mice. The results indicated that certain derivatives exhibited significant analgesic effects compared to standard medications .
- Antibacterial Studies : Another study focused on synthesizing thieno[3,4-c]pyrazole derivatives and assessing their antibacterial activity against clinical strains of bacteria. The results showed promising activity against resistant strains .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The target compound’s chromene-carboxamide group distinguishes it from benzothiazole-thiazolidinone hybrids (e.g., 4g, 4m), which exhibit lower yields (37–70%) and simpler substituents .
- Fluorinated aromatic groups (e.g., 4-fluorobenzyl in the target vs. 3-fluorophenyl in ) enhance metabolic stability and target binding.
Table 2: Functional Comparison of Chromene- and Pyrazole-Based Analogues
Key Insights :
- Chromene derivatives (e.g., chromone glycosides) demonstrate antioxidant and enzyme inhibitory activity, suggesting the target compound may share these properties .
- Thiazolidinone-based analogues highlight the importance of hydrogen-bonding motifs (C=O, NH) for bioactivity, a feature conserved in the target’s amide and chromen-4-one groups .
Computational and Chemoinformatic Comparisons
- Chemical Similarity Analysis : Agglomerative hierarchical clustering based on structural fingerprints (e.g., Tanimoto similarity) can group the target compound with pyrazole-chromene hybrids, though biological activity may diverge due to substituent effects .
- ChemGPS-NP Modeling : This tool, superior to traditional similarity metrics, positions the target in chemical space relative to kinase inhibitors and antimicrobial agents, emphasizing its unique fluorobenzyl and ethyl bridge groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
